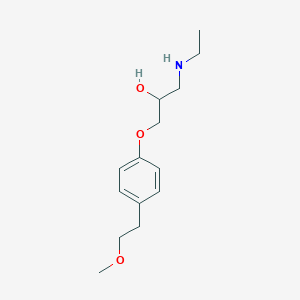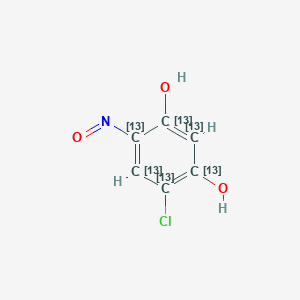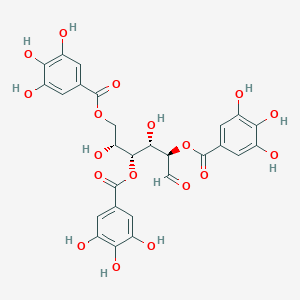
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
概要
説明
Synthesis Analysis
The synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole involves several steps, including the preparation from 2-amino-6-acetamido-4,5,6,7-tetrahydrobenzothiazole hydrobromide and resolution with L(+) tartaric acid, achieving an overall yield of 75%. The structure confirmation was performed using 1H NMR and IR spectroscopy techniques (Jiang Neng-qiao, 2011).
Molecular Structure Analysis
The molecular structure of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has been characterized through various spectroscopic methods. Structural characterization, vibrational study, and DFT calculations were performed on a novel organic sulfate monohydrate templated with the compound, providing insights into the compound's structure and potential nonlinear optical (NLO) properties (A. Barhoumi et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole include its use as an intermediate in the preparation of various pharmacologically active compounds. Its enantiomers have been explored for dopamine autoreceptor agonist activities, highlighting its significance in medicinal chemistry (C. Schneider, J. Mierau, 1987).
Physical Properties Analysis
The physical properties of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole derivatives have been extensively studied, including their crystal structures, thermal behaviors, and energetic properties. These studies provide valuable information for potential applications in materials science and engineering (Y. Ren et al., 2013).
Chemical Properties Analysis
The chemical properties of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, such as its reactivity and nucleophilicity, have been assessed through its coupling with superelectrophilic compounds. This analysis helps understand its behavior in complex chemical reactions and its potential as a building block for synthesizing more complex molecules (L. Forlani et al., 2006).
科学的研究の応用
Corrosion Inhibition: This compound is a superior inhibitor for mild steel corrosion in 1N HCl solution, as demonstrated by Rekha, Kannan, and Gnanavel (2016) in the "Journal of Advances in Chemistry" (Rekha, Kannan, & Gnanavel, 2016).
Dopamine Autoreceptor Selectivity: It shows pronounced selectivity for dopamine autoreceptors, as identified by Schneider and Mierau (1987) in the "Journal of medicinal chemistry" (Schneider & Mierau, 1987).
Solid-Phase Extraction: Woźnica and Luliński (2019) in the "Journal of separation science" demonstrated its use as a template for designing a selective molecularly imprinted sorbent for optimized solid-phase extraction of S-pramipexole from human urine (Woźnica & Luliński, 2019).
Dopamine D3 Receptor Affinity: A study by Avenell et al. (1999) in "Bioorganic & medicinal chemistry letters" highlighted its high affinity and selectivity for the dopamine D3 receptor (Avenell et al., 1999).
Anticancer Activity: Prasanna et al. (2010) in "Investigational New Drugs" found that derivatives of this compound showed significant cytotoxic response to cancer cell lines (Prasanna et al., 2010).
Antiplatelet and Anti-inflammatory Activity: Brullo et al. (2012) in "Bioorganic & medicinal chemistry letters" synthesized new compounds with 2,4-diamino substituents showing potent antiplatelet activity and anti-inflammatory activity comparable to indomethacin (Brullo et al., 2012).
Nonlinear Optical Applications: Barhoumi et al. (2017) in the "Journal of Molecular Structure" suggested potential nonlinear optical applications due to its non-zero hyperpolarizability (Barhoumi et al., 2017).
Chiral Intermediate for Pramipexole: Jiang Neng-qiao (2011) in "Fine Chemical Intermediates" identified it as an important chiral intermediate for Pramipexole (Jiang Neng-qiao, 2011).
Parkinson's Disease Treatment: A study by van Vliet et al. (2000) in the "Journal of medicinal chemistry" identified its derivatives as having potential for treating Parkinson's disease (van Vliet et al., 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909060 | |
| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
CAS RN |
104617-49-4, 106006-83-1 | |
| Record name | 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)



![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)







